molecular formula C12H12N4O3 B2501613 Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034279-19-9

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2501613
CAS No.: 2034279-19-9
M. Wt: 260.253
InChI Key: WPFBIUWRIBAJHK-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of isoxazole, pyridazine, and pyrrolidine moieties. These heterocyclic structures are known for their significant biological activities and are commonly used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkynes . The pyridazine ring is often prepared via the reaction of hydrazine with 1,4-dicarbonyl compounds . The pyrrolidine ring can be synthesized through reductive amination reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazole derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives .

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can interact with enzyme active sites, inhibiting their activity . The pyridazine ring can bind to receptors, modulating their signaling pathways . The pyrrolidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological activity and potential therapeutic applications. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for scientific research and drug development .

Properties

IUPAC Name

1,2-oxazol-5-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-12(10-3-6-14-19-10)16-7-4-9(8-16)18-11-2-1-5-13-15-11/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFBIUWRIBAJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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